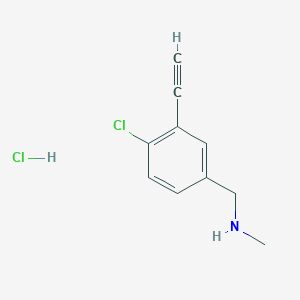![molecular formula C5H8O3S2 B12075593 Methyl [(methoxycarbonothioyl)sulfanyl]acetate CAS No. 123972-88-3](/img/structure/B12075593.png)
Methyl [(methoxycarbonothioyl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester is a chemical compound with the molecular formula C5H8O3S2 and a molecular weight of 180.245 g/mol . This compound is known for its unique structure, which includes a methoxythioxomethyl group attached to the acetic acid moiety, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester typically involves the reaction of acetic acid derivatives with methoxythioxomethyl compounds under controlled conditions. One common method involves the esterification of acetic acid with methoxythioxomethyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or thioether.
Substitution: The methoxythioxomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester involves its interaction with specific molecular targets. The methoxythioxomethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((methoxycarbonothioyl)thio)acetate
- Carbomethoxymethylxanthogenic acid methyl ester
- O-methyl (S-methoxycarbonylmethyl)dithiocarbonate
Uniqueness
Acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester is unique due to its specific functional groups, which confer distinct reactivity and properties compared to similar compounds. Its methoxythioxomethyl group allows for versatile chemical transformations, making it a valuable compound in various applications .
Properties
CAS No. |
123972-88-3 |
|---|---|
Molecular Formula |
C5H8O3S2 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
methyl 2-methoxycarbothioylsulfanylacetate |
InChI |
InChI=1S/C5H8O3S2/c1-7-4(6)3-10-5(9)8-2/h3H2,1-2H3 |
InChI Key |
XDHJPVGQMVRRTE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC(=S)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12075534.png)



![3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide](/img/structure/B12075561.png)


![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-1,3,5-triazine-2,4-dione](/img/structure/B12075578.png)

![Methyl 1-[[2-(3,5-difluorophenyl)-2-hydroxyethyl]amino]cyclopentane-1-carboxylate](/img/structure/B12075588.png)
